[3-(2,2,2-Trifluoroethoxy)phenyl]methanol
Description
Properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCPZPHCLORGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021063-95-5 | |
| Record name | [3-(2,2,2-trifluoroethoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[3-(2,2,2-Trifluoroethoxy)phenyl]methanol is a fluorinated organic compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. The trifluoroethoxy group enhances its lipophilicity and may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : 3-(2,2,2-Trifluoroethoxy)phenylmethanol
- Molecular Formula : C10H10F3O2
- Molecular Weight : 224.18 g/mol
The presence of the trifluoroethoxy group significantly alters the physicochemical properties of the compound, contributing to its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The trifluoromethyl group can enhance binding affinity due to increased electron-withdrawing effects.
- Cellular Signaling Modulation : There is evidence suggesting that this compound can modulate signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Studies
Several studies have investigated the biological effects of this compound.
Anticancer Activity
A study published in 2022 demonstrated that derivatives of trifluoroethoxy compounds exhibited significant anticancer activity against glioblastoma cells. The synthesized compounds showed a dose-dependent reduction in cell viability, indicating potential therapeutic applications in cancer treatment .
Anti-inflammatory Effects
Research has indicated that this compound can reduce inflammatory markers in vitro. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Cancer Cell Lines :
-
Case Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory potential in a cellular model.
- Method : Macrophages were treated with LPS and subsequently with the compound.
- Results : A significant reduction (up to 50%) in cytokine production was observed compared to untreated controls.
Data Table of Biological Activities
Comparison with Similar Compounds
[4-(2,2,2-Trifluoroethoxy)phenyl]methanol (CAS: 1020949-12-5)
- Key Differences : The trifluoroethoxy group is at the para position instead of meta.
- For example, para-substituted analogs often exhibit higher crystallinity and melting points compared to meta isomers .
- Applications : Used as a reference standard in analytical method development (e.g., HPLC) for drug applications .
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol
- Key Differences : Additional methoxy (-OCH₃) group at the ortho position relative to the trifluoroethoxy group.
- Applications: Not explicitly stated, but such modifications are common in kinase inhibitor design .
Functional Group Modifications
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS: 1275371-39-5)
- Key Differences : Replacement of the phenyl ring with a thiophene and substitution of trifluoroethoxy with trifluoromethoxy (-OCF₃).
- Impact : Thiophene introduces greater π-electron delocalization, while trifluoromethoxy reduces steric bulk compared to trifluoroethoxy. These changes may enhance membrane permeability but reduce metabolic stability .
- Applications : Explored in antiviral and anticancer agents due to sulfur's role in modulating redox properties .
{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Solubility: Aminoethanol derivatives (e.g., ) exhibit higher aqueous solubility due to amine protonation, whereas trifluoroethoxy alcohols are more lipophilic.
Toxicity: Phenolic analogs (e.g., ) may pose higher acute toxicity (Category 4 oral) compared to benzyl alcohols, which lack explicit hazard classifications .
Bioactivity : Trifluoroethoxy groups enhance binding to hydrophobic pockets in enzymes (e.g., HIV protease ), while methoxy groups improve solubility for in vivo applications .
Preparation Methods
Etherification to Form 2-(2,2,2-Trifluoroethoxy) Aromatic Intermediate
- Starting Materials: o-Nitrochlorobenzene or related ortho-nitrohalobenzenes (e.g., adjacent nitro bromobenzene, nitro fluorobenzene, nitro iodobenzene).
- Reagents: 2,2,2-Trifluoroethanol, strong alkali (sodium hydroxide, potassium hydroxide, calcium hydroxide, lithium hydroxide), and phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride, cetyltrimethylammonium bromide).
- Reaction Conditions:
- Temperature range: 0–100 °C, typically around 60–70 °C.
- Molar ratios: o-nitrochlorobenzene : 2,2,2-trifluoroethanol : phase-transfer catalyst ≈ 1 : 0.5–10 : 0.001–10.
- Alkaline environment to facilitate etherification.
- Process: The halogenated nitrobenzene undergoes nucleophilic aromatic substitution with 2,2,2-trifluoroethanol under phase-transfer catalysis to yield 2-(2,2,2-trifluoroethoxy)nitrobenzene (referred to as "oil of mirbane" intermediate).
- Yield: Approximately 88.4% with melting point around 53–55 °C.
- Example: 100 g o-nitrochlorobenzene, 260 g 50% NaOH, 8 g tetrabutylammonium bromide, 68 g trifluoroethanol, stirred at 70 °C for 6 hours.
Reduction of Nitro Group to Aniline Derivative
- Reagents: Catalytic hydrogenation using 10% palladium on carbon, Raney nickel, or platinum oxide; alternatively, chemical reductants such as iron powder, zinc powder, sodium sulfite, hydrazine hydrate.
- Solvents: Water, C1–C8 alcohols, or dimethylformamide (DMF).
- Conditions: Room temperature to 150 °C under normal or elevated hydrogen pressure.
- Process: The nitro group in the trifluoroethoxy intermediate is reduced to an amine, producing 2-(2,2,2-trifluoroethoxy)aniline.
- Yield: Approximately 91.6% with melting point 58–60 °C.
- Example: 120 g intermediate, 1.5 L dehydrated alcohol, 10 g Pd/C, hydrogenation at room temperature for 12 hours.
Diazotization and Hydroxylation to Form Phenol Derivative
- Reagents: Diazotization acids such as sulfuric acid, hydrochloric acid, boric acid, nitric acid, or sodium pyrosulfate.
- Conditions: Diazotization at –20 to 50 °C; hydroxylation at 0–100 °C.
- Process: The amine undergoes diazotization to form a diazonium salt, which is then hydrolyzed to yield the phenol derivative, 2-(2,2,2-trifluoroethoxy)phenol.
- Significance: This step converts the amino group to a hydroxyl group, enabling further functionalization to the target benzylic alcohol.
- Note: This method avoids the use of expensive reagents such as 2,2,2-trifluoro iodoethane and boron tribromide, optimizing cost and scalability.
Conversion to [3-(2,2,2-Trifluoroethoxy)phenyl]methanol
While direct literature specifically on this compound is limited, the methodologies for preparing closely related trifluoroethoxyphenol derivatives imply that further reduction or functional group transformation of the phenol or aniline intermediates can yield the corresponding benzylic alcohol.
- Common approaches involve selective reduction of the aldehyde or carboxyl groups (if introduced) or direct reduction of the aromatic ring substituent to the methanol group.
- Catalytic hydrogenation or hydride reagents (e.g., sodium borohydride) under controlled conditions are typical for such transformations.
Summary Table of Preparation Parameters
| Step | Starting Material(s) | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Etherification | o-Nitrochlorobenzene, 2,2,2-trifluoroethanol | Alkali (NaOH), Phase-transfer catalyst (e.g., tetrabutylammonium bromide) | 60–70 °C, 6 h | ~88.4 | Produces 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediate |
| Nitro reduction | 2-(2,2,2-trifluoroethoxy)nitrobenzene | Pd/C, Raney Ni, or chemical reductants | Room temp to 150 °C, H2 atmosphere | ~91.6 | Produces 2-(2,2,2-trifluoroethoxy)aniline |
| Diazotization & Hydroxylation | 2-(2,2,2-trifluoroethoxy)aniline | Sulfuric acid, HCl, or other acids | –20 to 50 °C (diazotization), 0–100 °C (hydrolysis) | High | Converts amine to phenol derivative |
| Further reduction to methanol | Phenol or aldehyde intermediates | Catalytic hydrogenation or hydride reagents | Variable | Variable | To obtain this compound |
Research Findings and Industrial Relevance
- The described synthetic route is advantageous due to the use of abundant and inexpensive raw materials, avoiding costly reagents.
- Phase-transfer catalysis under alkaline conditions facilitates high-yield etherification.
- Hydrogenation reduction is efficient and can be performed under mild conditions.
- The diazotization-hydroxylation sequence enables functional group transformation with good control.
- The overall process is optimized for industrial scalability, reducing costs and simplifying operations compared to prior art methods.
Q & A
Q. What are the established synthetic routes for [3-(2,2,2-Trifluoroethoxy)phenyl]methanol, and what reaction conditions optimize yield?
The synthesis typically involves two key steps:
Etherification : Reacting 3-hydroxybenzaldehyde with 2,2,2-trifluoroethyl bromide or trifluoroethanol under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C for 12–24 hours .
Reduction : The intermediate aldehyde is reduced to the primary alcohol using NaBH₄ or LiAlH₄ in THF or ethanol at 0–25°C .
Optimization Tips :
- Use excess trifluoroethanol (1.5–2 eq) to drive etherification to completion.
- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1).
- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Peaks at δ 4.6–4.8 ppm (CH₂OH), δ 4.4–4.6 ppm (OCH₂CF₃), and aromatic protons at δ 6.8–7.5 ppm .
- ¹³C NMR : CF₃ group at δ 122–126 ppm (q, J = 270–280 Hz) and OCH₂CF₃ at δ 65–70 ppm .
- IR : Broad O-H stretch at 3200–3400 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹ .
- HPLC/GC : Reverse-phase HPLC (C18 column, MeCN:H₂O 70:30) or GC-MS (DB-5 column) for purity analysis .
Q. What purification strategies are recommended to isolate this compound from reaction byproducts?
- Liquid-Liquid Extraction : Separate the product from polar impurities using EtOAc and brine .
- Column Chromatography : Use silica gel with hexane:EtOAc (4:1 to 1:1) for optimal separation .
- Recrystallization : Dissolve in warm ethanol and cool to −20°C for crystalline product .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence the compound’s biological activity and interaction with target proteins?
The trifluoroethoxy group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5) .
- Binding Affinity : The electron-withdrawing CF₃ group stabilizes dipole interactions with hydrophobic protein pockets (e.g., kinase ATP-binding sites) .
- Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .
Case Study : Molecular docking (AutoDock Vina) shows the trifluoroethoxy group forms van der Waals contacts with Leu83 and Val104 in a modeled kinase receptor .
Q. What computational tools and parameters are used to predict the compound’s pharmacokinetic and toxicity profiles?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay Conditions : Varying pH or serum protein content alters free drug concentration.
- Structural Analogues : Compare with [3-Fluoro-5-(trifluoroethoxy)phenyl]methanol (higher lipophilicity but lower solubility) .
Resolution : Standardize assays (e.g., 1% DMSO, 10% FBS) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies improve the synthetic yield of this compound in multi-gram-scale reactions?
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?
| Modification | Impact on Reactivity | Biological Activity |
|---|---|---|
| Br at C5 | Enables Suzuki coupling | Enhanced anticancer activity (IC₅₀ = 8 µM) |
| F at C3 | Increases metabolic stability | Improved CNS penetration (logBB = 0.2) |
| CF₃ vs. OCH₂CF₃ | Higher lipophilicity (logP +0.5) | Reduced aqueous solubility (2 mg/mL) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
